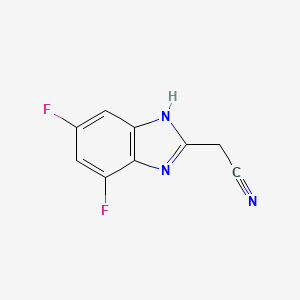

2-(Cyanomethyl)-5,7-difluorobenzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Cyanomethyl)-5,7-difluorobenzimidazole (CMDFB) is a heterocyclic compound with a broad spectrum of biological activities. It has been extensively studied in the past few decades, and its diverse applications have been demonstrated in a variety of fields, including medicinal chemistry, organic synthesis, and biochemistry. CMDFB is a versatile building block for the synthesis of a wide range of compounds and has been used in the preparation of several important pharmaceuticals.

科学的研究の応用

Synthetic Approaches and Biological Significance

Benzazoles, including derivatives of 2-(Cyanomethyl)-5,7-difluorobenzimidazole, have garnered interest in synthetic chemistry and medicinal applications due to their wide range of biological activities. Synthetic chemists have developed procedures to access compounds with guanidine moieties, such as 2-aminobenzimidazole, Astemizole, Albendazole, and Carbendazim, given their significance as antihistaminic, anthelmintic, and fungicidal agents, respectively. The incorporation of guanidine groups into benzazole rings, forming 2-guanidinobenzazoles, has shown potential in modifying the biological activities of these heterocycles. These modifications have led to studies on the pharmacological activities of these compounds, including their cytotoxic effects and inhibition of cell proliferation via angiogenesis and apoptosis (Rosales-Hernández et al., 2022).

Therapeutic Potential of Benzothiazoles

Another area of research focuses on benzothiazole derivatives, which exhibit a broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The therapeutic potential of these compounds, particularly 2-arylbenzothiazoles as antitumor agents, has been extensively reviewed. Some benzothiazole derivatives are already in clinical use for treating various diseases and disorders, highlighting the importance of the benzothiazole nucleus in drug discovery. This review emphasizes the ongoing development of benzothiazole-based chemotherapeutic agents and their future applications in medicine (Kamal et al., 2015).

Advances in Benzothiazole Derivatives

Recent research has also focused on the structural modifications of the benzothiazole scaffold and the development of benzothiazoles and their conjugates as new antitumor agents. These studies involve exploring the in vitro and in vivo screening of heterocyclic derivatives bearing the benzothiazole moiety, examining their structure–activity relationships (SAR), mechanisms, pharmacokinetics, and clinical use. The review discusses the promising anticancer activity of a large number of benzothiazole derivatives and the need for further development as drug candidates. The work suggests that despite encouraging results in clinical studies, a comprehensive evaluation of their toxicity is required for their safe clinical use as cancer treatment options (Ahmed et al., 2012).

作用機序

Target of Action

It is known that benzimidazole derivatives are often used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with organoboron reagents, which are crucial in this reaction .

Mode of Action

It can be inferred from related compounds that it may participate in reactions involving the transfer of formally nucleophilic organic groups from boron to palladium, a key step in the suzuki–miyaura coupling .

Biochemical Pathways

It is known that the suzuki–miyaura coupling, in which this compound may participate, is a key reaction in the synthesis of various organic compounds . Therefore, it could potentially influence a wide range of biochemical pathways depending on the specific context of its use.

Pharmacokinetics

A study on similar cyanomethyl vinyl ether derivatives suggests that they have favorable adme properties . These properties, along with the compound’s potential interactions with its targets, could significantly impact its bioavailability.

Result of Action

Given its potential role in the suzuki–miyaura coupling, it could contribute to the formation of carbon–carbon bonds, thereby facilitating the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of 2-(Cyanomethyl)-5,7-difluorobenzimidazole can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling, in which this compound may participate, is known to be exceptionally mild and functional group tolerant . This suggests that the compound could exhibit stable performance under a wide range of conditions.

特性

IUPAC Name |

2-(4,6-difluoro-1H-benzimidazol-2-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2N3/c10-5-3-6(11)9-7(4-5)13-8(14-9)1-2-12/h3-4H,1H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIIBJVVTYBCKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=N2)CC#N)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyanomethyl)-5,7-difluorobenzimidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6356522.png)